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These application notes provide detailed protocols for the histological and cytological staining

of the Golgi apparatus and leukocyte granules. The methods described are fundamental

techniques for visualizing these cellular components, enabling morphological analysis, and

providing insights into their roles in health and disease.

I. Staining of the Golgi Apparatus
The Golgi apparatus is a central organelle in the secretory pathway, responsible for modifying,

sorting, and packaging proteins and lipids. Its visualization is crucial for studying cellular

trafficking, protein glycosylation, and various pathological conditions. Two primary methods are

detailed here: the classic Golgi-Cox method for fixed tissues and a fluorescent method using

NBD C6-ceramide for live or fixed cells.

A. Golgi-Cox Staining (for fixed tissue)
The Golgi-Cox method is a silver impregnation technique that sparsely labels neurons and their

processes in their entirety, making it invaluable for neuroanatomical studies. The exact

mechanism remains largely unknown but is based on the deposition of mercury and silver salts

within the stained cells.
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Reagent Composition Incubation Time Temperature Notes

Golgi-Cox

Solution

5% Potassium

Dichromate, 5%

Mercuric

Chloride, 5%

Potassium

Chromate in

distilled H₂O

(1:1:0.8 ratio)

with additional

distilled H₂O.[1]

7-14 days[2][3]
Room

Temperature

Store in the dark.

Change the

solution after the

first 24-48 hours.

[1][2]

Tissue

Protectant

Solution

30% Sucrose in

distilled H₂O.[1]
4-7 days[2] 4°C

Store in the dark.

Brains are ready

for sectioning

once they sink.

[1]

Ammonium

Hydroxide
20-30% solution. 8-20 minutes

Room

Temperature

Development

step to visualize

the stain.

Sodium

Thiosulfate
1-10% solution. 2-10 minutes

Room

Temperature

Fixation step to

remove

unreacted silver.

Dehydration

Series

50%, 75%, 95%,

100% Ethanol.
5 minutes each

Room

Temperature
---

Clearing Agent Xylene. 2 x 5 minutes
Room

Temperature
---

Tissue Preparation:

Deeply anesthetize the animal and perfuse with 0.9% saline.[4]

Carefully dissect the brain, rinse with distilled water, and cut into smaller blocks if

necessary to ensure good penetration of the solutions.[2] Avoid using metal forceps.[3]
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Impregnation:

Immerse the tissue blocks in the Golgi-Cox solution in a glass vial.[1]

Store in the dark at room temperature for 7-14 days.[2][3] It is recommended to change

the Golgi-Cox solution after the first 24-48 hours.[1][2]

Cryoprotection:

Transfer the impregnated tissue into a 30% sucrose solution.[1]

Store at 4°C in the dark until the tissue sinks, which typically takes 4-7 days.[1][2]

Sectioning:

Section the brain using a vibratome or cryostat at a thickness of 100-200 µm.

Stain Development and Mounting:

Mount the sections onto gelatin-coated slides and allow them to air dry.

Immerse the slides in 20-30% ammonium hydroxide for 8-20 minutes in the dark.

Rinse briefly in distilled water.

Place the slides in 1-10% sodium thiosulfate for 2-10 minutes in the dark.

Rinse with distilled water.

Dehydration and Coverslipping:

Dehydrate the sections through a graded series of ethanol (50%, 75%, 95%, 100%) for 5

minutes each.

Clear the sections in xylene (two changes of 5 minutes each).

Coverslip using a resinous mounting medium.
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Tissue Preparation Staining Procedure Finalization
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Caption: Workflow for Golgi-Cox staining of brain tissue.

B. NBD C6-Ceramide Staining (for live or fixed cells)
NBD C6-ceramide is a fluorescent analog of ceramide that selectively accumulates in the Golgi

apparatus. This method is suitable for visualizing the Golgi in both live and fixed cells and can

be used to study Golgi dynamics and morphology.

Reagent Concentration Incubation Time Temperature Notes

NBD C6-

ceramide-BSA

complex

5 µM[5] 30 minutes[5] 4°C[5]
For initial loading

of the probe.

Fresh

Medium/Buffer
--- 30 minutes[5]

37°C (live cells)

[5]

For transport of

the probe to the

Golgi.

Fixative

(optional)

0.5%

Glutaraldehyde

or 2-4%

Paraformaldehyd

e[5]

5-10 minutes[5]
Room

Temperature

For fixed cell

staining. Avoid

detergents and

methanol/aceton

e fixatives.[5]

Blocking/Enhanci

ng Solution

10% Fetal Calf

Serum or 2

mg/ml BSA[5]

30-90 minutes[5]
Room

Temperature

To enhance

Golgi staining in

fixed cells.[5]
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Grow cells on glass coverslips to the desired confluency.

Staining:

Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).[5]

Incubate the cells with 5 µM NBD C6-ceramide-BSA complex for 30 minutes at 4°C.[5]

Rinse the cells several times with ice-cold medium.[5]

Incubate in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow the

probe to accumulate in the Golgi.[5]

Imaging:

Wash the cells with fresh medium and mount them for fluorescence microscopy.

Visualize using a standard fluorescein filter set (Excitation/Emission: ~466/536 nm).[5]
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Start:
Live cells on coverslip

Rinse with medium

Incubate with
NBD C6-ceramide-BSA

(30 min, 4°C)

Rinse with cold medium

Incubate in fresh medium
(30 min, 37°C)

Wash with fresh medium

Fluorescence Microscopy
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Caption: Workflow for fluorescently labeling the Golgi apparatus in live cells.

II. Staining of Leukocyte Granules
Leukocytes (white blood cells) are key components of the immune system. Granulocytes, a

major class of leukocytes, are characterized by the presence of specific granules in their
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cytoplasm. Romanowsky-type stains, such as Wright-Giemsa and Leishman stains, are widely

used for the differential staining of these granules, allowing for the identification and

quantification of different leukocyte populations.

A. Wright-Giemsa and Leishman Staining
These stains are mixtures of eosin (an acidic dye) and polychromed methylene blue (a mixture

of basic dyes). The differential staining of leukocyte granules is based on their chemical

composition and pH, a phenomenon known as the Romanowsky effect.[6]

Parameter Wright-Giemsa Stain Leishman Stain

Fixation (Methanol) 15 seconds - 5 minutes[7]
1 minute (as part of the stain

solution)[8]

Undiluted Stain Incubation 1-5 minutes[9] 1 minute[10]

Diluted Stain Incubation 2-10 minutes[9] 5-10 minutes[8]

Buffer pH 6.4 - 7.2[9][11] 6.8 - 7.2[12]

Leukocyte Type
Normal Percentage in Adult

Blood

Granule Staining

Characteristics

Neutrophils 55-70%[13]
Fine, lilac to purple granules.

[9]

Eosinophils 1-4%[13]
Large, red to orange granules.

[9]

Basophils 0.5-1%[13]
Large, deep blue to violet

granules.[9]

Lymphocytes 20-40%[13]
Agranular (may have a few

azurophilic granules).

Monocytes 2-8%[13]
Agranular (may have fine,

dust-like azurophilic granules).
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Place a small drop of fresh whole blood (anticoagulated with EDTA is recommended) on a

clean glass slide.

Use a second slide (spreader) at a 30-45° angle to spread the blood into a thin film with a

feathered edge.

Allow the smear to air dry completely.[14]

Fixation:

Fix the smear by immersing the slide in absolute methanol for at least 30 seconds.[15]

Staining:

Flood the slide with Wright-Giemsa stain solution and incubate for 1-3 minutes.[9]

Add an equal volume of buffered water (pH 6.4-6.8) to the slide and gently mix by blowing

on the surface. A metallic sheen should form.[9]

Incubate for an additional 2-5 minutes.[16]

Rinsing and Drying:

Rinse the slide thoroughly with distilled or deionized water until the thin parts of the smear

appear pink.[9]

Allow the slide to air dry in a vertical position.

Microscopy:

Examine the smear under a microscope, using oil immersion for detailed morphological

assessment of leukocyte granules.
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Start:
Fresh blood sample

Prepare thin blood smear

Air dry completely

Fix with Methanol

Apply Romanowsky Stain
(e.g., Wright-Giemsa)

Add Buffer & Incubate

Rinse with distilled water

Air dry completely
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Caption: General workflow for preparing and staining a peripheral blood smear.
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Romanowsky Stain Components

Leukocyte Granules

Eosin Y
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Basophil Granules
(Acidic: Heparin, Histamine)

 Binds to acidic components Differential binding

Nucleus (DNA/RNA)
(Acidic)

 Binds to acidic components
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Caption: The interaction of dyes with leukocyte components in the Romanowsky effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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